

Preparation and solubilization of Foretinib for laboratory use

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Compound of Interest				
Compound Name:	Foretinib			
Cat. No.:	B612053	Get Quote		

Application Notes and Protocols for Foretinib Abstract

Foretinib (also known as GSK1363089 or XL880) is a potent, orally available multi-kinase inhibitor that primarily targets MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), key drivers in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2][3][4] These application notes provide detailed protocols for the preparation and solubilization of **Foretinib** for use in typical laboratory settings, including both in vitro and in vivo experimental models. Physicochemical properties, storage recommendations, and safety precautions are also outlined.

Physicochemical Properties of Foretinib

Foretinib is supplied as a solid, typically an off-white to pale yellow powder.[5] Its key properties are summarized in the table below.



Property	Value	Reference
Chemical Name	N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide	[6][7]
Synonyms	GSK1363089, XL880, EXEL- 2880	[4][7][8]
Molecular Formula	C34H34F2N4O6	[6][7][8]
Molecular Weight	632.65 g/mol	[6][8]
Appearance	White to pale yellow solid powder	[5][6]

Solubility of Foretinib

Foretinib is practically insoluble in water but shows good solubility in several organic solvents commonly used in laboratory research.[5][9] Ultrasonic treatment may be required to achieve maximum solubility in some solvents.[8]

Solvent	Maximum Solubility	Reference
DMSO	75 - 127 mg/mL (approx. 118 - 200 mM)	[4][5][8]
DMF	25 mg/mL (approx. 39.5 mM)	[7]
Ethanol	25 mg/mL (approx. 39.5 mM)	[7]
Water	Insoluble	[5][9]
Ethanol:PBS (pH 7.2) (1:3)	0.25 mg/mL	[7]

Mechanism of Action

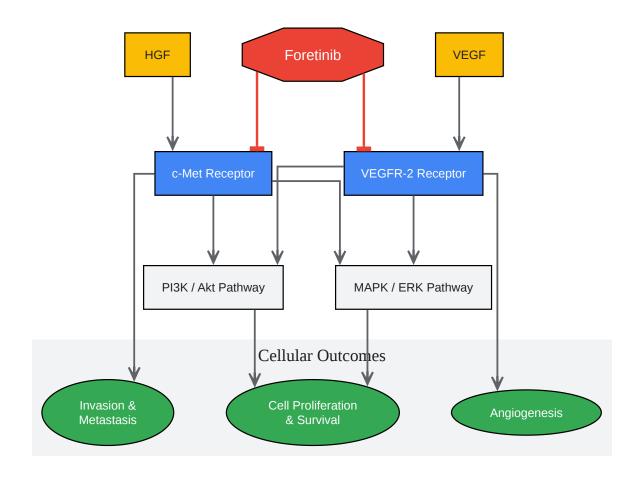


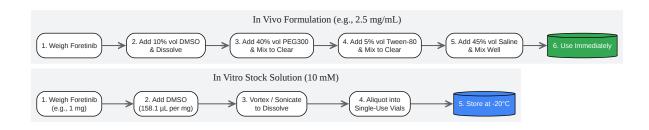
Methodological & Application

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Foretinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of multiple receptor tyrosine kinases (RTKs).[3][9] Its primary targets are c-Met and VEGFR-2.[2] [10] By inhibiting the phosphorylation and activation of these receptors, **Foretinib** effectively blocks downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][9] This disruption leads to the inhibition of critical cancer-promoting processes such as cell proliferation, angiogenesis, invasion, and metastasis, while inducing apoptosis (programmed cell death).[1][2][10]







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